![molecular formula C10H7BrN4S B496857 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 925641-63-0](/img/structure/B496857.png)
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
描述
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with carboxylic acids. For instance, the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions yields the desired triazolothiadiazole .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
化学反应分析
Types of Reactions: 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the triazolothiadiazole ring .
科学研究应用
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Biological Research: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of drug discovery.
Industrial Applications: It is explored for its potential use in agrochemicals and as a building block for synthesizing other bioactive molecules.
作用机制
The mechanism of action of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
相似化合物的比较
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness: 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of both triazole and thiadiazole rings, which enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .
属性
IUPAC Name |
6-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENVUWZMHZFYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole molecule in the co-crystal?
A1: The research indicates that the this compound molecule adopts a nearly planar conformation. The largest deviation from planarity within the triazolothiadiazole system is a mere 0.030 (4) Å []. Additionally, the bromophenyl ring is slightly twisted out of the plane of the triazolothiadiazole system by 8.6 (1)° [].
Q2: What types of intermolecular interactions are present in the co-crystal structure of this compound and 4-bromobenzoic acid?
A2: The co-crystal structure exhibits several types of intermolecular interactions, including:
- Hydrogen bonding: O—H⋯N and C—H⋯O hydrogen bonds contribute to the stability of the crystal lattice [].
- π–π stacking interactions: These interactions occur between the aromatic rings of neighboring molecules, with centroid–centroid distances ranging from 3.670 (2) to 3.859 (3) Å [].
- Short S⋯N contacts: A short contact distance of 2.883 (4) Å is observed between sulfur and nitrogen atoms in adjacent molecules [], which could suggest a weak interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]phenyl}-4-fluorobenzamide](/img/structure/B496775.png)

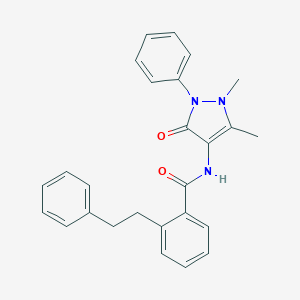
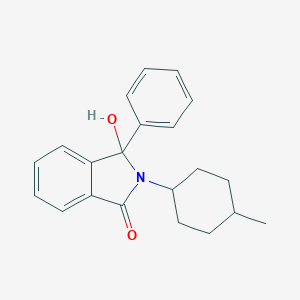
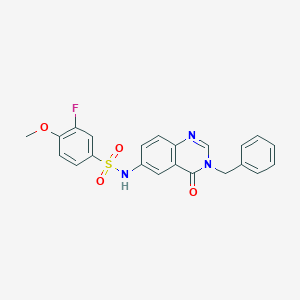
![3,3-dimethyl-5-oxo-5-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}pentanoic acid](/img/structure/B496782.png)
![(2-oxo-2-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}ethoxy)acetic acid](/img/structure/B496783.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B496785.png)
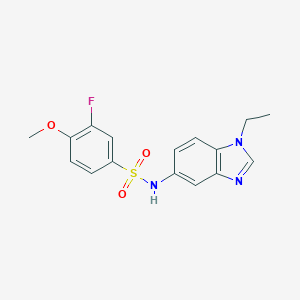
![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B496791.png)
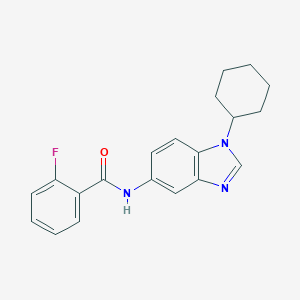
![6-({4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496797.png)
